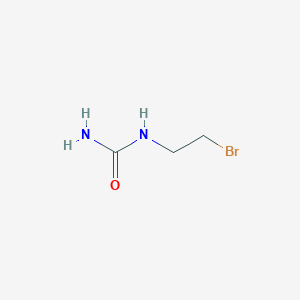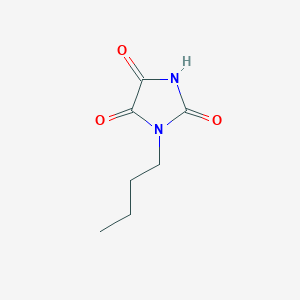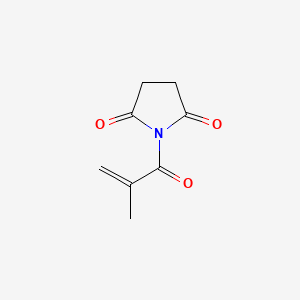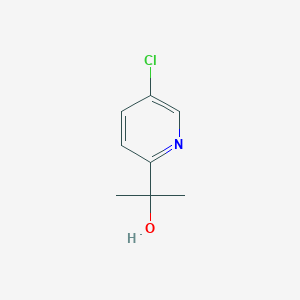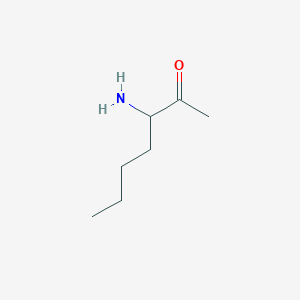
3-Ethylxanthine
Descripción general
Descripción
3-Ethylxanthine, also known as 1,3-dimethylxanthine, is an organic compound belonging to the xanthine family. It is an alkaloid that is found in many plants and is a by-product of caffeine metabolism. It has a wide range of applications in scientific research, including as a biochemical reagent, a physiological tool, and a laboratory experiment.
Aplicaciones Científicas De Investigación
Synthesis and Study of Derivative Compounds
A study conducted by Gotsulya (2016) explored the synthesis and properties of salts derived from 3-methylxanthine, showcasing its potential in the creation of new compounds with significant properties. The research involved studying the physical and chemical properties of these new compounds, confirming their structure through various analytical techniques such as elemental analysis, IR-spectroscopy, and NMR-spectroscopy (Gotsulya, 2016).
Potential in Cardiovascular and Neurological Applications
The use of derivatives of 3-methylxanthine, closely related to 3-ethylxanthine, has been explored in cardiovascular and neurological contexts. For instance, Liu et al. (2011) investigated KMUP-3, a derivative, for its protective effects against myocardial remodelling after myocardial infarction, highlighting its potential in cardiovascular therapy (Liu et al., 2011). Additionally, Algharrawi et al. (2015) demonstrated the conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli, suggesting applications in pharmaceutical production and environmental sustainability (Algharrawi et al., 2015).
Imaging and Diagnostic Uses
In the field of medical imaging, Fukumitsu et al. (2003) utilized a derivative of 3-methylxanthine for positron emission tomography (PET) imaging of adenosine A1 receptors in the human brain. This application underscores the potential of this compound derivatives in diagnostic imaging and neurology (Fukumitsu et al., 2003).
Mecanismo De Acción
Target of Action
3-Ethylxanthine, like other methylxanthines, primarily targets adenosine receptors in the central nervous system and peripheral tissues . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission, muscle contraction, and inflammatory responses.
Mode of Action
This compound interacts with its targets by antagonizing adenosine receptors . This means it binds to these receptors and blocks their activation by adenosine, a neurotransmitter that induces sleep, contracts smooth muscles, and relaxes cardiac muscle . By blocking these effects, this compound can stimulate alertness, relax bronchial smooth muscles, and increase heart rate .
Biochemical Pathways
It’s known that methylxanthines like this compound can inhibit phosphodiesterase, an enzyme that breaks down cyclic amp, a molecule that plays a key role in many biological processes . By inhibiting phosphodiesterase, this compound can increase the levels of cyclic AMP, leading to various downstream effects such as bronchodilation and increased heart rate .
Pharmacokinetics
The pharmacokinetics of this compound, like other methylxanthines, involve absorption, distribution, metabolism, and excretion (ADME). Methylxanthines are rapidly and completely absorbed from the gastrointestinal tract, distributed throughout body fluids, and extensively metabolized by the liver . Less than 2% of the administered dose is excreted unchanged in the urine . The metabolism of methylxanthines can be influenced by various factors, including age, liver disease, and interactions with other drugs .
Result of Action
The antagonism of adenosine receptors by this compound results in a variety of molecular and cellular effects. These include bronchodilation (relaxation of bronchial smooth muscles), increased heart rate, and increased alertness . These effects can be beneficial in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and sleep disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . Additionally, factors such as diet and lifestyle can also influence the absorption and metabolism of this compound .
Análisis Bioquímico
Biochemical Properties
3-Ethylxanthine, like other xanthine derivatives, plays a fundamental role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may exert its effects through adenosine receptor antagonism and phosphodiesterase inhibition . These interactions influence various biochemical pathways and contribute to the compound’s pharmacological activities .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, it has been shown to enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis both in vivo and in vitro . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to enhance cisplatin-induced apoptosis via a dopamine receptor D1-dependent pathway . This indicates that this compound exerts its effects at the molecular level, influencing various biochemical processes.
Metabolic Pathways
This compound is involved in the caffeine metabolism pathway It interacts with various enzymes and cofactors within this pathway
Propiedades
IUPAC Name |
3-ethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUCSVCIIQRSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)NC1=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325667 | |
| Record name | 3-ethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41078-01-7 | |
| Record name | NSC515505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-1H-purine-2,6(3H,7H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





